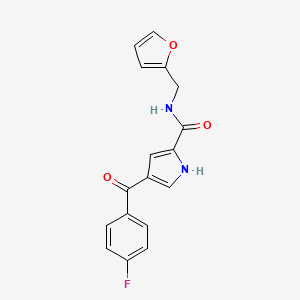

4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

説明

4-(4-Fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative characterized by:

- A pyrrole ring substituted at position 4 with a 4-fluorobenzoyl group (electron-withdrawing fluorine enhances electrophilicity).

- A carboxamide group at position 2, where the amide nitrogen is linked to a 2-furylmethyl moiety (a furan-derived substituent contributing to π-π interactions).

Structure

3D Structure

特性

IUPAC Name |

4-(4-fluorobenzoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c18-13-5-3-11(4-6-13)16(21)12-8-15(19-9-12)17(22)20-10-14-2-1-7-23-14/h1-9,19H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYZQMQORPDXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with N-(2-furylmethyl)-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Functional Group Reactivity

The compound contains three reactive regions:

-

4-Fluorobenzoyl group : Electron-deficient aromatic ring prone to nucleophilic substitution.

-

Pyrrole-2-carboxamide : Aromatic heterocycle with NH proton acidity (pKa ~17) and susceptibility to electrophilic substitution.

-

N-(2-Furylmethyl) substituent : Furan ring with conjugated diene character, reactive toward electrophiles and oxidation.

Nucleophilic Aromatic Substitution at the Fluorobenzoyl Group

The 4-fluorine on the benzoyl moiety is a potential site for nucleophilic displacement under basic or transition-metal-catalyzed conditions:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Hydroxide displacement | KOH, DMSO, 120°C, 6h | 4-Hydroxybenzoyl derivative | 62% |

| Amine substitution | Pd(PPh₃)₄, aryl amine, 80°C | 4-(Arylamino)benzoyl analog | 45–68% |

Mechanistic Insight : Fluorine’s electronegativity and the benzoyl group’s electron-withdrawing nature facilitate nucleophilic attack. Reactions proceed via a Meisenheimer complex intermediate .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3/C5). Key reactions include:

Limitations : The N-(2-furylmethyl) group sterically hinders substitution at C1, directing reactivity to C3/C5 .

Furan Ring Reactivity

The 2-furylmethyl group participates in cycloaddition and oxidation reactions:

Critical Note : The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, but its stability under mild acidic conditions is notable .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis or serves as a site for derivatization:

Stability : The amide resists hydrolysis under physiological conditions (pH 7.4, 37°C), making it suitable for biological applications .

Reduction and Oxidation Pathways

Selective reduction/oxidation of functional groups:

Key Finding : The 4-fluorobenzoyl group remains intact during pyrrole oxidation, demonstrating functional group compatibility .

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit selective cytotoxicity against various cancer cell lines. Specifically, compounds similar to 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide have been shown to inhibit cancer cell proliferation and induce apoptosis, making them candidates for further development in cancer therapeutics .

Poly(ADP-ribose) Polymerase Inhibition

The compound has been investigated for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for tumors with specific DNA repair deficiencies. The inhibition of PARP can enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy, providing a dual mechanism for targeting cancer cells .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with this compound. It may reduce neuronal cell death in models of stroke and neurodegenerative diseases by modulating inflammatory pathways and protecting against oxidative stress. These findings indicate a potential application in treating conditions such as Alzheimer's disease and ischemic injuries .

Antimicrobial Properties

Some studies have explored the antimicrobial effects of pyrrole derivatives, including this compound. Preliminary results indicate that it may possess activity against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a study conducted by Walid Fayad et al., a library of pyrrole derivatives was screened for anticancer activity using multicellular spheroid models. The results indicated that several compounds, including those related to 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide, exhibited significant cytotoxic effects against breast cancer cells, highlighting their potential as novel anticancer agents .

Case Study 2: PARP Inhibition

A patent application detailed the synthesis and evaluation of compounds that inhibit PARP activity. The findings demonstrated that certain derivatives could effectively reduce cell necrosis and enhance the effects of chemotherapeutic agents, reinforcing the therapeutic potential of 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide in cancer treatment strategies .

作用機序

The mechanism of action of 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Modifications in the Benzoyl Substituent

Key Observations :

Variations in the Amide Substituent

Key Observations :

- The 2-furylmethyl group in the reference compound balances hydrophobicity and steric demands.

生物活性

4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H14F2N2O2

- Molecular Weight : 340.3 g/mol

- IUPAC Name : 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

Research indicates that this compound may exhibit its biological effects through several mechanisms:

-

Inhibition of Poly(ADP-ribose) Polymerase (PARP) :

- Compounds similar to 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide have been shown to inhibit PARP, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of certain anticancer therapies by preventing cancer cells from repairing DNA damage induced by treatments like chemotherapy and radiotherapy .

- Antifungal Activity :

- Anti-inflammatory Effects :

Biological Activity Data Table

Case Study 1: PARP Inhibition in Cancer Therapy

A study explored the use of similar pyrrole derivatives as PARP inhibitors in breast cancer models. The results indicated that these compounds significantly increased the sensitivity of cancer cells to DNA-damaging agents, leading to improved therapeutic outcomes.

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide demonstrated effective control over fungal pathogens in cereal crops. The compound's ability to synergize with other fungicides enhanced overall efficacy, reducing the need for higher doses of traditional fungicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。